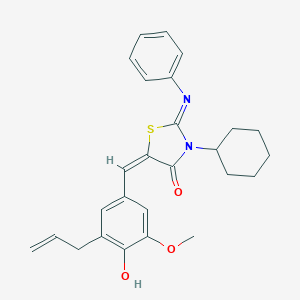
8-(4-tert-butylphenoxy)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-tert-butylphenoxy)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK. BTK plays a critical role in the development and function of B cells, making it an attractive target for the treatment of various diseases.
作用機序
TAK-659 works by inhibiting the activity of BTK, a protein kinase that plays a critical role in the development and function of B cells. BTK is involved in the signaling pathways that regulate B cell activation, proliferation, and differentiation. Inhibition of BTK by TAK-659 leads to the suppression of B cell function, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the proliferation and survival of cancer cells, reduce inflammation, and improve immune function. TAK-659 has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
TAK-659 has several advantages for use in laboratory experiments. The compound is highly potent and selective for BTK, making it an ideal tool for studying the role of BTK in various biological processes. TAK-659 is also available in high purity and high yield, making it suitable for use in large-scale experiments. However, one limitation of TAK-659 is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for the study of TAK-659. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. Further research is needed to determine the optimal dosing and treatment regimens for TAK-659 in cancer patients. Another potential application is in the treatment of autoimmune diseases, where TAK-659 has shown efficacy in animal models. Future studies will need to investigate the safety and efficacy of TAK-659 in human patients with autoimmune disorders. Finally, TAK-659 may have applications in the study of B cell biology and the development of new therapies for B cell-related diseases.
Conclusion:
In conclusion, 8-(4-tert-butylphenoxy)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, or TAK-659, is a potent inhibitor of the protein kinase BTK with potential applications in the treatment of cancer and autoimmune diseases. The compound has several advantages for use in laboratory experiments, including high potency and selectivity for BTK, but also has some limitations, such as its relatively high cost. Future research will be needed to fully explore the potential applications of TAK-659 and to optimize its use in various research settings.
合成法
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The process involves the use of various reagents and solvents, and the final product is obtained through a series of purification steps. The synthesis of TAK-659 has been optimized to yield high purity and high yield, making it suitable for use in research applications.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit BTK and suppress the growth of cancer cells. TAK-659 has also been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
特性
製品名 |
8-(4-tert-butylphenoxy)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
分子式 |
C24H25ClN4O3 |
分子量 |
452.9 g/mol |
IUPAC名 |
8-(4-tert-butylphenoxy)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H25ClN4O3/c1-24(2,3)16-10-12-17(13-11-16)32-22-26-20-19(21(30)28(5)23(31)27(20)4)29(22)14-15-8-6-7-9-18(15)25/h6-13H,14H2,1-5H3 |
InChIキー |
NMUWTZHPQKZTGA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-(3-chlorophenyl)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301265.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301266.png)
![3-(4-Chlorophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301267.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B301287.png)